Desmosterol (CAS 313-04-2) is a critical 27-carbon sterol and the immediate metabolic precursor to cholesterol in the Bloch biosynthesis pathway, distinguished by a single double bond at the C24-C25 position[1]. In commercial procurement, it is primarily sourced as a highly specific enzymatic substrate for 24-dehydrocholesterol reductase (DHCR24), a structural component for advanced lipid nanoparticle (LNP) and liposome formulations, and an endogenous signaling lipid for Liver X Receptor (LXR) activation. While structurally similar to cholesterol, its unique side-chain unsaturation imparts distinct biophysical properties, particularly regarding membrane fluidity in saturated phospholipid environments and susceptibility to targeted oxidation, making it an essential specialty lipid for advanced formulation and metabolic research [2].
Substituting desmosterol with cholesterol, 7-dehydrocholesterol (7-DHC), or plant sterols fundamentally compromises assay specificity and formulation biophysics. In enzymatic screening, cholesterol is the downstream product and cannot serve as a DHCR24 substrate, rendering it useless for terminal Bloch pathway inhibition assays [2]. In membrane biophysics, while desmosterol mimics cholesterol's condensing effect in fluid membranes, it diverges significantly from 7-DHC, proving that the exact position of the double bond dictates membrane ordering [1]. Furthermore, unlike generic structural sterols, desmosterol uniquely functions as an endogenous LXR agonist and SREBP inhibitor; replacing it in macrophage or atherosclerosis models eliminates these specific transcriptional signaling pathways, leading to inaccurate cellular phenotypes .
In supported lipid bilayers (SLBs), desmosterol and cholesterol behave similarly at low saturation. However, when phospholipid saturation is increased to 30% and 50% (e.g., via DPPE replacement), only liposomes containing desmosterol successfully rupture to form contiguous lipid bilayers and maintain lipid mobility, whereas cholesterol-containing SLBs lose mobility [1].
| Evidence Dimension | Lipid mobility in highly saturated (30-50%) phospholipid bilayers |
| Target Compound Data | Sustains membrane fluidity and mobility at 30% and 50% saturation |
| Comparator Or Baseline | Cholesterol (Loses mobility and fails to form contiguous bilayers at ≥30% saturation) |
| Quantified Difference | 100% functional divergence at ≥30% saturation (mobile vs. immobile) |
| Conditions | Supported lipid bilayers (SLBs) with varying DPPE saturation measured via FRAP |
Procurement of desmosterol is critical for LNP and liposome formulators who need to maintain membrane fluidity and fusion capabilities in formulations with high saturated lipid content.
Desmosterol is the specific terminal substrate for the DHCR24 enzyme in the Bloch pathway. In in vitro screening assays, utilizing desmosterol allows for the precise quantification of DHCR24 inhibition (e.g., determining the IC50 of irbesartan at 602 nM) by measuring the desmosterol-to-cholesterol conversion ratio via HPLC [1].
| Evidence Dimension | Enzymatic substrate viability for DHCR24 |
| Target Compound Data | Direct substrate, enables precise IC50 quantification via HPLC |
| Comparator Or Baseline | Cholesterol (Downstream product, 0% substrate viability) |
| Quantified Difference | Absolute requirement for assay function (substrate vs. product) |
| Conditions | In vitro DHCR24 enzymatic assay with HPLC/MS detection |
Buyers must use desmosterol, not other sterols, to accurately screen and validate novel cholesterol-lowering therapeutics targeting the terminal step of the Bloch pathway.
While both desmosterol and 7-DHC are immediate cholesterol precursors differing by a single double bond, they exert vastly different effects on membrane dynamics. In fluid phase POPC membranes, desmosterol increases DPH fluorescence anisotropy by ~144%, effectively mimicking cholesterol's ordering effect, whereas 7-DHC only achieves a ~121% increase [1].
| Evidence Dimension | DPH fluorescence anisotropy increase in POPC membranes |
| Target Compound Data | ~144% increase (mimics cholesterol) |
| Comparator Or Baseline | 7-Dehydrocholesterol (~121% increase) |
| Quantified Difference | 23% greater increase in fluorescence anisotropy for desmosterol |
| Conditions | Fluid phase POPC membranes using DPH fluorescent probes |
Demonstrates that researchers modeling cholesterol-like membrane packing cannot substitute desmosterol with 7-DHC, as the C24 double bond is required for proper lipid ordering.
Beyond structural roles, desmosterol functions as a potent endogenous Liver X Receptor (LXR) activator and SREBP inhibitor. It actively suppresses pyrin domain-dependent NLRP3 inflammasome activation and mitochondrial ROS production in macrophages, a signaling cascade not triggered by generic structural sterols like cholesterol .
| Evidence Dimension | NLRP3 inflammasome suppression and LXR activation |
| Target Compound Data | Active suppression of NLRP3 and ROS via LXR agonism |
| Comparator Or Baseline | Cholesterol (Lacks specific endogenous LXR agonism at equivalent baseline concentrations) |
| Quantified Difference | Qualitative divergence in transcriptional signaling and inflammasome suppression |
| Conditions | Macrophage cell culture models of inflammation |
Essential for immunometabolism researchers who require a sterol that actively drives LXR-mediated anti-inflammatory pathways, rather than just providing structural support.
Utilized in LNPs requiring high saturated lipid content where desmosterol prevents membrane rigidification, maintaining the necessary fluidity for liposomal fusion and intracellular cargo release[1].
Deployed as the essential substrate in in vitro enzymatic assays for discovering novel hypolipidemic drugs targeting the Bloch pathway, enabling precise HPLC-based IC50 calculations[2].
Applied in cell culture systems to study LXR activation, SREBP inhibition, and NLRP3 inflammasome suppression, where standard structural sterols fail to trigger the required anti-inflammatory signaling cascades [3].
Utilized in synthetic supported lipid bilayers (SLBs) to mimic the specialized, highly fluid endoplasmic reticulum membranes required for viral genome replication (e.g., Hepatitis C), where cholesterol causes excessive condensation [1].